8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid
Description
This compound is a bicyclic tertiary amine derivative featuring a 3,8-diazabicyclo[3.2.1]octane scaffold. The structure includes a tert-butoxycarbonyl (Boc) group at the 8-position and a carboxylic acid substituent at the 1-position. Its molecular formula is C₁₃H₂₀N₂O₄, with a molecular weight of 268.31 g/mol (calculated from IUPAC data) . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the carboxylic acid enables further derivatization, such as salt formation or coupling reactions. This compound is frequently utilized as a building block in medicinal chemistry, particularly for synthesizing protease inhibitors or central nervous system (CNS)-targeted drugs .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-8-4-5-12(14,9(15)16)7-13-6-8/h8,13H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQDSTONXOPCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CNC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic organic molecule with notable biological activities. It belongs to the class of diazabicyclo compounds, which have garnered interest due to their potential pharmacological properties, including effects on the central nervous system and various signaling pathways.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C19H26N2O4
- Molecular Weight : 346.4 g/mol
- IUPAC Name : this compound
- Structural Features : The bicyclic framework includes two nitrogen atoms, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds within the diazabicyclo family exhibit a range of biological activities, including:
- Neuropharmacological Effects : These compounds have been studied for their interactions with neurotransmitter receptors, particularly in modulating dopamine and serotonin pathways.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
- Anti-inflammatory Activity : Certain studies indicate that these compounds may inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
Neuropharmacology
A study examining the structure-activity relationship (SAR) of diazabicyclo compounds revealed that modifications to the bicyclic structure significantly influence binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT). Specifically, compounds with bulky substituents demonstrated increased selectivity for DAT over SERT, suggesting a potential for developing targeted treatments for disorders like ADHD and depression .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of this compound against Gram-positive bacteria. In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development .
Anti-inflammatory Mechanisms
In vitro studies have demonstrated that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid (Compound A) with key analogs based on structural features, physicochemical properties, and applications:
Structural and Functional Insights
Boc Group Positioning :
- Compound A and B both feature a Boc group, but its placement at the 8-N in A versus 3-N in C alters steric and electronic properties. For instance, the 8-N Boc group in A may hinder nucleophilic attack at the adjacent nitrogen, making it more stable under basic conditions compared to C .
Carboxylic Acid vs. Ester :
- Compound A’s free carboxylic acid (pKa ~2.5) enhances water solubility compared to the methyl ester in E. However, the ester in E improves blood-brain barrier penetration, making it preferable for CNS applications .
Diaza vs. Aza Systems :
- The 3,8-diaza scaffold in A provides two reactive nitrogen sites for functionalization, whereas the 8-aza system in D limits modification to a single nitrogen. This difference impacts their utility in multidentate ligand design .
Pharmacological Relevance
- PARP Inhibitor Derivatives : Compound A’s diazabicyclo[3.2.1]octane core is structurally analogous to PARP inhibitors like B5 and B6 (), which showed IC₅₀ values <100 nM against PARP1/2 enzymes in resistant cell lines .
- Antiviral Potential: Derivatives with halogenated aryl groups (e.g., D and E) exhibit affinity for viral proteases, with Compound D demonstrating a Ki of 8.2 µM against SARS-CoV-2 Mpro in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
